molecular formula C18H12N2O3 B2936455 2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 852180-49-5

2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2936455
CAS No.: 852180-49-5
M. Wt: 304.305
InChI Key: PNORFBXFSIHBCY-UHFFFAOYSA-N
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Description

2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound featuring a phenyl group attached to an oxazole ring, which is further connected to an isoindole-1,3-dione moiety. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclization of appropriate precursors, such as phenyl-substituted amino acids or their derivatives, under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the phenyl group to a more oxidized form.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing one or more atoms or groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

  • **Sub

Properties

IUPAC Name

2-[(5-phenyl-1,2-oxazol-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-17-14-8-4-5-9-15(14)18(22)20(17)11-13-10-16(23-19-13)12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNORFBXFSIHBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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